molecular formula C16H13ClO5S B2790541 1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 868256-03-5

1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone

Cat. No. B2790541
CAS RN: 868256-03-5
M. Wt: 352.79
InChI Key: LCAQLWFYWXLHRB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone, also known as 4-Chlorophenylsulfonyl-1,3-benzodioxole-5-propanone (CPSBDP), is a synthetic compound that has been used in scientific research for a number of applications. CPSBDP is a member of the benzodioxole family of compounds, which are known for their ability to interact with a variety of biological systems. CPSBDP has been used in the study of enzyme inhibition, drug discovery, and other biochemical pathways.

Scientific Research Applications

CPSBDP has been used in a variety of scientific research applications, including enzyme inhibition, drug discovery, and other biochemical pathways. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a tool to study the activity of other enzymes, such as cyclooxygenase-2. Additionally, CPSBDP has been used in the development of new drugs, as it has been found to have some degree of activity against certain types of cancer cells.

Mechanism of Action

The mechanism of action of CPSBDP is not fully understood. It is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, CPSBDP may act as an agonist of certain G-protein coupled receptors, which can lead to a variety of biological effects.
Biochemical and Physiological Effects
CPSBDP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the level of acetylcholine in the body. It has also been found to inhibit the enzyme cyclooxygenase-2, which can lead to a decrease in the production of prostaglandins. Additionally, it has been found to have some degree of activity against certain types of cancer cells.

Advantages and Limitations for Lab Experiments

CPSBDP has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in research studies. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without significant degradation. However, CPSBDP is not water soluble, meaning that it must be used in a solvent such as DMF or DMSO. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for CPSBDP. One potential direction is to investigate its potential as an inhibitor of other enzymes, such as those involved in cancer cell growth. Additionally, CPSBDP could be used to investigate its potential as an agonist of certain G-protein coupled receptors, which could lead to a variety of biological effects. Additionally, CPSBDP could be used to investigate its potential as an inhibitor of other biochemical pathways, such as those involved in inflammation or the immune system. Finally, CPSBDP could be used to investigate its potential as a drug for the treatment of certain diseases, such as cancer or Alzheimer’s disease.

Synthesis Methods

CPSBDP is synthesized from the reaction of 4-chlorophenylsulfonyl chloride and 1,3-benzodioxole-5-propanone. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated by recrystallization from a suitable solvent.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAQLWFYWXLHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone

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